Virstatin

Vue d'ensemble

Description

Le Virstatine est une petite molécule connue pour sa capacité à inhiber l'activité de la protéine cholérique, ToxT . Ce composé a été identifié pour la première fois en 2005 grâce à un criblage phénotypique d'une bibliothèque chimique, et son efficacité a été démontrée chez des souris infectées . Le Virstatine est un alcaloïde isoquinoléine et a montré un potentiel significatif dans la réduction de la virulence de Vibrio cholerae, la bactérie responsable du choléra .

Applications De Recherche Scientifique

Virstatin has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Virstatin is a small molecule that primarily targets the cholera protein, ToxT . ToxT is a key virulence factor in Vibrio cholerae, the bacterium responsible for cholera . It plays a crucial role in the expression of other virulence factors, including cholera toxin and the toxin-coregulated pilus .

Mode of Action

This compound acts by inhibiting the activity of ToxT . It achieves this by preventing the dimerization of the transcriptional activator ToxT . This inhibition disrupts the ability of ToxT to activate the expression of virulence factors, thereby reducing the virulence of Vibrio cholerae .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ToxT-regulated virulence pathway in Vibrio cholerae . By inhibiting ToxT, this compound prevents the expression of the cholera toxin and the toxin-coregulated pilus . These are major virulence factors that contribute to the pathogenicity of Vibrio cholerae .

Pharmacokinetics

It is known that this compound interacts with human serum albumin, which could potentially influence its distribution and elimination

Result of Action

The primary result of this compound’s action is a significant reduction in the virulence of Vibrio cholerae . By inhibiting ToxT, this compound prevents the expression of key virulence factors, thereby reducing the bacterium’s ability to cause disease . In addition, this compound has been shown to inhibit biofilm formation and motility in Acinetobacter baumannii, demonstrating its potential as an antibiofilm agent .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, the formation of biofilms, which this compound inhibits, can be influenced by factors such as nutrient availability and physical conditions . .

Analyse Biochimique

Biochemical Properties

Virstatin interacts with human serum albumin (HSA) through various biophysical methods . The binding of this compound to HSA was monitored using different isomeric forms of HSA by absorption and fluorescence spectroscopy .

Cellular Effects

The interaction of this compound with HSA leads to a considerable quenching of the intrinsic fluorescence of HSA . This suggests that this compound may have significant effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The distance between the donor (Trp214 in HSA) and the acceptor (this compound), obtained from Forster-type fluorescence resonance energy transfer (FRET), was found to be 3.05 nm . This indicates that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The binding of this compound to HSA is an enthalpy-driven process . Over time, this interaction leads to conformational changes in HSA, as observed from circular dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy . This suggests that this compound may have long-term effects on cellular function.

Méthodes De Préparation

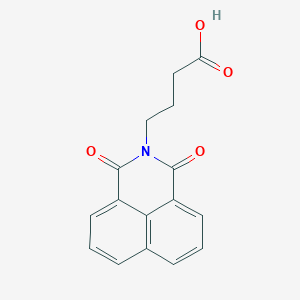

Le Virstatine peut être synthétisé par un processus simple en deux étapes . La voie de synthèse implique la réaction de la 1,8-naphtalimide avec l'acide butyrique dans des conditions spécifiques . Les conditions de réaction comprennent généralement l'utilisation d'un solvant tel que le diméthylformamide et d'un catalyseur comme la triéthylamine . Le produit est ensuite purifié par recristallisation pour obtenir du Virstatine pur

Analyse Des Réactions Chimiques

Le Virstatine subit diverses réactions chimiques, notamment :

Oxydation : Le Virstatine peut être oxydé pour former des acides carboxyliques correspondants.

Réduction : La réduction du Virstatine peut produire des dérivés d'alcool.

Substitution : Le Virstatine peut subir des réactions de substitution, en particulier au niveau de la partie naphtalimide.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

4. Applications de la Recherche Scientifique

Le Virstatine a un large éventail d'applications dans la recherche scientifique :

Biologie : Il est utilisé dans la recherche sur la virulence bactérienne et les mécanismes de la pathogenèse.

5. Mécanisme d'Action

Le Virstatine exerce ses effets en inhibant l'activité de la protéine ToxT dans Vibrio cholerae . ToxT est un régulateur transcriptionnel qui contrôle l'expression des facteurs de virulence, y compris la toxine cholérique et le pilus corégulé par la toxine . En empêchant ToxT de se dimériser et de se lier à l'ADN, le Virstatine réduit efficacement l'expression de ces facteurs de virulence, diminuant ainsi la capacité de la bactérie à provoquer la maladie .

Comparaison Avec Des Composés Similaires

Le Virstatine est unique dans son inhibition spécifique de ToxT. Des composés similaires comprennent :

Alcaloides Isoquinoléine : Ces composés présentent des similitudes structurales avec le Virstatine et présentent diverses activités biologiques.

Autres Agents Antivirulence : Des composés comme le Virstatine qui ciblent la virulence bactérienne plutôt que de tuer les bactéries directement.

Le Virstatine se démarque par son mécanisme d'action spécifique et son potentiel d'utilisation thérapeutique dans le traitement du choléra .

Propriétés

IUPAC Name |

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c18-13(19)8-3-9-17-15(20)11-6-1-4-10-5-2-7-12(14(10)11)16(17)21/h1-2,4-7H,3,8-9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXRDXTYPCPBTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Record name | Virstatin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Virstatin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10237406 | |

| Record name | Isodibut | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202484 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

88909-96-0 | |

| Record name | Virstatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88909-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isodibut | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088909960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodibut | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIRSTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24SR2Q1Y6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B162900.png)

![(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B162902.png)

![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B162904.png)